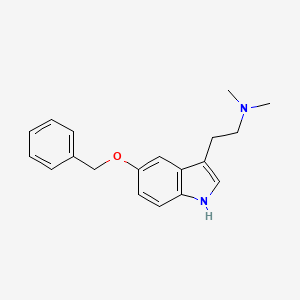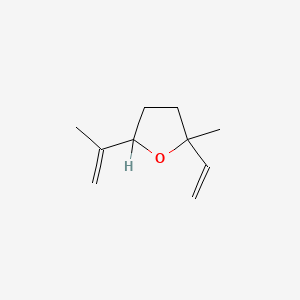
Chlorhydrate de diphénylamine
Vue d'ensemble
Description
Diphenylamine hydrochloride is a useful research compound. Its molecular formula is C12H12ClN and its molecular weight is 205.68 g/mol. The purity is usually 95%.
The exact mass of the compound Diphenylamine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6783. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Diphenylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dispositifs de supercondensateurs
Le chlorhydrate de diphénylamine est utilisé dans la synthèse du poly(diphénylamine) (PDPA), qui, combiné à des nanoparticules de platine, forme un matériau nano-hybride ayant un potentiel important dans les applications de supercondensateurs . Cette combinaison améliore les performances électriques et la durée de vie des supercondensateurs grâce à l'excellente activité électrocatalytique du platine et à la conductivité élevée du polymère conducteur.
Applications optoélectroniques
Des dérivés du this compound sont utilisés dans les dispositifs optoélectroniques en raison de leurs propriétés optoélectroniques ajustables . Ces dérivés peuvent être utilisés dans les transistors à effet de champ, les capteurs, les diodes électroluminescentes et les cellules photovoltaïques. L'approche "donneur-accepteur" diminue souvent la bande interdite des composés conjugués, ce qui influence la couleur de la lumière émise et améliore l'efficacité de ces dispositifs.
Capteurs électrochimiques
Le poly(diphénylamine) et ses nano-hybrides ont été mis en avant pour leurs applications dans les capteurs électrochimiques . Ces matériaux sont particulièrement utiles pour la détection de produits chimiques et de biomolécules, offrant une voie prometteuse pour les innovations dans les domaines multidisciplinaires.
Stockage d'énergie
Le matériau nano-hybride composé de PDPA et de nanoparticules de platine a été étudié pour ses capacités en tant que dispositif de stockage d'énergie renouvelable alternatif . Les études physicochimiques et électrochimiques confirment le potentiel de ce matériau dans les applications de stockage d'énergie.
Catalyse
Dans le domaine de la catalyse, les dérivés du this compound sont étudiés pour leurs propriétés électrocatalytiques . Ces matériaux peuvent servir de catalyseurs dans diverses réactions chimiques, améliorant potentiellement l'efficacité et la sélectivité de ces processus.
Semiconducteurs organiques
La relation structure-propriétés des dérivés du this compound est cruciale dans la conception de semi-conducteurs organiques . Ces matériaux sont prometteurs pour des applications dans les dispositifs nécessitant des propriétés optiques et électroniques ajustables.
Mécanisme D'action
Target of Action
Diphenylamine hydrochloride, also known as Diphenhydramine hydrochloride, primarily targets H1 (Histamine 1) receptors . These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .
Mode of Action
Diphenylamine hydrochloride works predominantly via the antagonism of H1 receptors . This competitive antagonism of histamine H1 receptors within the central nervous system has been shown to cause sedation .
Biochemical Pathways
The compound’s action affects various biochemical pathways. For instance, it has been implicated in a number of neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid . Furthermore, the diphenylamine assay is a method for measuring apoptosis by determining the percentage of fragmentation of DNA into oligosomal-sized fragments .
Pharmacokinetics
It’s known that different salt forms of diphenhydramine, such as citrate, hydrochloride, and salicylate, exhibit distinct molecular weights and pharmacokinetic properties .
Result of Action
The primary result of Diphenylamine hydrochloride’s action is the alleviation of allergic symptoms. It is used extensively for the treatment of seasonal allergies, insect bites and stings, and rashes . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Action Environment
The action of Diphenylamine hydrochloride can be influenced by environmental factors. For instance, it is used mainly for its antioxidant properties and is widely used as an industrial antioxidant . It’s also employed in agriculture as a fungicide and antihelmintic . .
Analyse Biochimique
Biochemical Properties
Diphenylamine hydrochloride is known for its antioxidant properties It interacts with various enzymes and proteins in biochemical reactions
Cellular Effects
It is known to be toxic, a possible mutagen, and a possible teratogen . It can cause harm if it comes in contact with skin, or if swallowed or inhaled . It is also known to cause severe irritation to the eyes .
Molecular Mechanism
It is known to undergo various cyclisation reactions
Temporal Effects in Laboratory Settings
It is known to exhibit very low persistence in direct water photolysis experiments in the laboratory and is moderately volatile .
Propriétés
IUPAC Name |
N-phenylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFJSEIUEJBMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060218 | |
| Record name | Benzenamine, N-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-67-7 | |
| Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diphenylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6783 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N-phenyl-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, N-phenyl-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPHENYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD564FD4QR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Diphenylamine hydrochloride discussed in these research papers?
A1: While Diphenylamine hydrochloride has various applications, the research papers primarily focus on its use as a reagent in analytical chemistry, specifically for determining the concentration of Paracetamol in pharmaceutical formulations. []
Q2: How does Diphenylamine hydrochloride facilitate the determination of Paracetamol?
A2: The research describes a spectrophotometric kinetic method. While Diphenylamine hydrochloride itself is not directly involved in the reaction with Paracetamol, it is a component of a pharmaceutical formulation that contains Paracetamol. The method relies on the reaction between Paracetamol and potassium permanganate in an acidic medium. Diphenylamine hydrochloride, present in the formulation alongside Paracetamol, does not interfere with this reaction. This allows researchers to accurately measure Paracetamol concentration without interference from Diphenylamine hydrochloride. []
Q3: Beyond analytical chemistry, have there been explorations into the biological activity of Diphenylamine hydrochloride, specifically regarding cocaine addiction?
A3: Yes, research indicates that a group of sigma receptor (σR) antagonists, including rimcazole and its analogs like [3-(cis-3,5-dimethyl-4-[3-phenylpropyl]-1-piperazinyl)-propyl]diphenylamine hydrochloride (SH 3-24), demonstrated the ability to diminish cocaine self-administration in experimental models. Notably, these compounds possess an affinity for both σRs and the dopamine transporter (DAT). [, , ]
Q4: Do traditional σR antagonists share the same effect on cocaine self-administration as compounds like SH 3-24?
A4: Interestingly, several typical σR antagonists did not impact cocaine self-administration, even at doses that modified food-maintained responding. This difference highlights the potential significance of dual-action compounds like SH 3-24, which target both σRs and DAT, in addressing cocaine addiction. [, , ]
Q5: What is the significance of dual-action compounds like SH 3-24 in the context of cocaine addiction treatment?
A5: The research suggests that the unique ability of rimcazole analogs, including SH 3-24, to reduce cocaine self-administration stems from their dual interaction with both DAT and σRs. This dual-target approach holds promise for the development of more effective medical treatments for cocaine abuse. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















